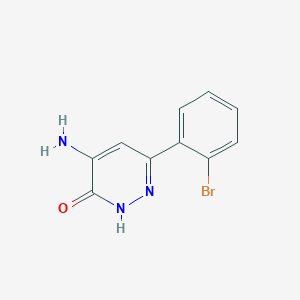

4-Amino-6-(2-bromophenyl)pyridazin-3-ol

Description

Properties

IUPAC Name |

5-amino-3-(2-bromophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEGNVYWPWJUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with enzymes such as acetylcholinesterase (ache).

Mode of Action

Compounds with similar structures have been reported to inhibit the activity of ache, which could potentially lead to changes in nerve pulse transmission.

Biochemical Pathways

Inhibition of ache, as seen with similar compounds, can affect cholinergic signaling pathways.

Pharmacokinetics

Similar compounds have been reported to have good bioavailability.

Biochemical Analysis

Biochemical Properties

4-Amino-6-(2-bromophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. This interaction can lead to a reduction in acetylcholinesterase activity, affecting normal nerve impulse transmission . Additionally, this compound may interact with other biomolecules involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species and related biomarkers .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to changes in nerve cell signaling, resulting in altered behavior and movement in organisms . Furthermore, this compound may impact gene expression related to oxidative stress, thereby affecting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its inhibition of acetylcholinesterase results in the accumulation of acetylcholine, which can disrupt normal nerve function . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in long-term behavioral changes and impaired movement in organisms . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating oxidative stress responses and improving cell function. At higher doses, it can lead to toxic or adverse effects, including severe inhibition of acetylcholinesterase activity, resulting in impaired nerve function and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and acetylcholine metabolism. For example, its inhibition of acetylcholinesterase affects the breakdown of acetylcholine, leading to its accumulation and subsequent impact on nerve function . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its activity and function . The compound’s distribution within tissues can also affect its overall efficacy and potency in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with acetylcholinesterase may localize it to nerve cells, where it can exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that influence its stability, activity, and interactions with other biomolecules .

Biological Activity

4-Amino-6-(2-bromophenyl)pyridazin-3-ol is a compound of interest within the broader category of pyridazine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : Similar compounds in the pyridazine class have demonstrated inhibition of various enzymes, including cyclooxygenases (COX) and topoisomerases, which are critical in cancer and inflammatory pathways .

- Antimicrobial Activity : Pyridazine derivatives have shown promise as antimicrobial agents. For instance, related compounds have exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Antitrypanosomal Activity

Pyridazine derivatives, including those similar to this compound, have been evaluated for their antitrypanosomal properties. In vitro studies have indicated that certain derivatives possess potent activity against Trypanosoma brucei, the causative agent of sleeping sickness. For example, a related compound demonstrated an IC50 value of 0.38 μM, indicating strong efficacy .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving related pyridazine derivatives, compounds exhibited low cytotoxicity towards human cell lines while maintaining high selectivity against trypanosomes. This selectivity is essential for developing effective treatments with minimal side effects .

Case Studies and Research Findings

- Anticancer Properties : Research has shown that some pyridazine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds targeting topoisomerases have been documented to exhibit significant anticancer activity by interfering with DNA replication .

- Anti-inflammatory Effects : Certain derivatives have also been evaluated for their anti-inflammatory properties via selective inhibition of COX enzymes. This dual action—targeting both inflammation and cancer—highlights the therapeutic potential of these compounds .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Substituent Position : The 2-bromophenyl group in the target compound introduces steric hindrance compared to the 3-bromophenyl isomer (). Ortho-substituted bromine may reduce rotational freedom, affecting binding to biological targets.

Physicochemical Properties

- Solubility: The target compound’s hydroxyl and amino groups likely improve aqueous solubility compared to the methyl-substituted pyridazin-3(2H)-one derivative (mp 86–88°C, ), which lacks polar substituents.

Preparation Methods

Step 1: Synthesis of Chloropyridazine Intermediate

- Starting from chloropyridazine compounds, conversion to pyridazinones is performed under acidic conditions, following procedures such as those described in J. Chem. Soc. Perkin Trans. 1 (1988).

- For example, 4,6-dichloropyridazine can be selectively aminated at the 4-position using ammonia or amines under controlled temperature to yield 4-amino-6-chloropyridazine intermediates.

Step 2: Introduction of the 2-Bromophenyl Group

- The 2-bromophenyl substituent is introduced via condensation with appropriate bromophenyl precursors.

- Bromination of phenyl ethanol derivatives followed by condensation with pyridazine intermediates under basic conditions (e.g., potassium tert-butoxide in N,N-dimethylacetamide at elevated temperatures) has been demonstrated.

- Alternatively, Suzuki coupling or similar cross-coupling reactions using arylboronic acids and halogenated pyridazinones can be employed to install the 2-bromophenyl group at the 6-position.

Step 3: Formation of the Pyridazin-3-ol Core

- Hydrazine hydrate reacts with γ-keto esters or similar intermediates to form the pyridazinone ring system, which contains the 3-ol functionality

Q & A

Q. What are the optimal synthetic routes for 4-Amino-6-(2-bromophenyl)pyridazin-3-ol, and how can reaction yields be improved?

Methodological Answer:

- Route Selection : Start with Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-bromophenyl group to the pyridazine core. For example, use 2-bromobenzene boronic acid derivatives (as seen in brominated precursors in and ) under palladium catalysis .

- Yield Optimization :

- Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvents (DMF, THF, or toluene) to assess efficiency.

- Adjust reaction temperatures (80–120°C) and monitor progress via HPLC or TLC.

- Use protecting groups (e.g., Boc for amino groups) to minimize side reactions.

- Monitoring : Employ NMR (¹H/¹³C) and mass spectrometry to confirm intermediate structures.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate or DCM/methanol) to separate polar byproducts. highlights safety protocols for handling halogenated solvents during purification .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. Monitor purity via melting point analysis (compare to literature values, e.g., mp 79–82°C for analogous brominated compounds in ) .

- HPLC : Apply reverse-phase HPLC with C18 columns for high-purity isolation, using acetonitrile/water (0.1% TFA) as the mobile phase.

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer:

- Spectroscopy :

- Single-Crystal X-ray Diffraction : Grow crystals in slow-evaporation setups (e.g., using DMSO/water). Compare bond lengths/angles to Cambridge Structural Database entries (e.g., C-Br bond metrics in ) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. Compare results to experimental UV-Vis spectra (e.g., λmax for π→π* transitions in pyridazines) .

- Reactivity Prediction : Simulate nucleophilic/electrophilic attack sites using partial charge analysis. For example, the amino group may act as a hydrogen-bond donor, while the bromophenyl moiety could participate in halogen bonding (supported by crystallographic data in ) .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

Q. What strategies can mitigate decomposition or instability during storage?

Methodological Answer:

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. recommends airtight containers for halogenated compounds .

- Stabilizers : Add radical scavengers (e.g., BHT) or desiccants (silica gel) to inhibit hydrolysis or oxidation.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.